molecular formula C10H14N2O3 B1489791 (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1343598-76-4

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B1489791
CAS No.: 1343598-76-4
M. Wt: 210.23 g/mol
InChI Key: DMBPYDUNXLEHJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of related isoxazole derivatives has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .


Physical and Chemical Properties Analysis

“(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone” is a white solid with an unremarkable aroma . It is practically insoluble to insoluble in water but soluble in phosphate buffer (pH 7.1) and ethanol . The molecular weight is 409.44 and the chemical formula is C21H23N5O4 .

Scientific Research Applications

Synthesis and Properties

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone and its derivatives have been studied for their synthesis and properties. For instance, studies have focused on the synthesis of compounds with antioxidant properties derived from similar structures. One research demonstrated the synthesis and antioxidant properties of various compounds, highlighting the potential of these structures in developing molecules with significant antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Solid State Interconversion and Ligand Behavior

Research on the solid state interconversion of structures involving a semi-rigid ligand similar to this compound reveals interesting behaviors. A study demonstrated the interconversion between cages and coordination networks, which involves a conformational change of the ligand. This property is significant for understanding the structural dynamics of these compounds (Burrows et al., 2010).

Potential in Anticancer and Antitumor Research

Compounds with structures similar to this compound have been explored for their potential in anticancer and antitumor applications. For example, research on various derivatives of methanone compounds indicated potential anticancer properties, which can be further explored for therapeutic applications (R. S. Gouhar & Eman M. Raafat, 2015).

Biochemical Analysis

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPYDUNXLEHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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